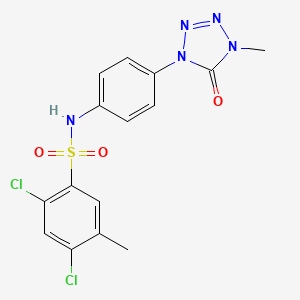

2,4-dichloro-5-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is primarily used as a herbicide in agriculture to control a wide range of weeds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sulfentrazone involves multiple steps, starting with the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of Sulfentrazone is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification steps to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

Sulfentrazone undergoes various chemical reactions, including:

Oxidation: : Sulfentrazone can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: : Substitution reactions at the aromatic ring can introduce different functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed

Oxidation: : Sulfonic acids and sulfonyl chlorides.

Reduction: : Amines and other reduced derivatives.

Substitution: : Derivatives with different functional groups on the aromatic ring.

Aplicaciones Científicas De Investigación

Sulfentrazone has several applications in scientific research, including:

Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: : Studied for its herbicidal properties and potential effects on plant physiology.

Medicine: : Investigated for its potential use in developing new pharmaceuticals.

Industry: : Employed in the formulation of herbicides and other agricultural chemicals.

Mecanismo De Acción

Sulfentrazone exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and ultimately plant death.

Comparación Con Compuestos Similares

Sulfentrazone is similar to other herbicides like Dicamba and Glyphosate, but it has unique properties that make it effective against a broader range of weeds. Unlike Glyphosate, which targets the shikimate pathway, Sulfentrazone targets the PPO enzyme, providing a different mode of action.

List of Similar Compounds

Dicamba

Glyphosate

Imazapyr

Triclopyr

Actividad Biológica

2,4-Dichloro-5-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a complex organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16Cl2N4O3S with a molecular weight of 403.64 g/mol. The compound features a sulfonamide group which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated effective antibacterial activity against various strains of bacteria. The mechanisms often involve inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Cardiovascular Effects

A study investigating the effects of benzenesulfonamides on perfusion pressure and coronary resistance utilized isolated rat heart models. The results indicated that certain sulfonamide derivatives could significantly lower perfusion pressure and coronary resistance. This suggests a potential role in managing cardiovascular conditions through modulation of vascular resistance and blood flow .

Study 1: Antibacterial Efficacy

In a comparative study involving various sulfonamide derivatives, compounds structurally related to this compound were tested against both Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity with minimal inhibitory concentrations (MICs) as low as 3.9 μg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans .

Study 2: Cardiovascular Pharmacodynamics

In an experimental design aimed at evaluating the biological activity of benzenesulfonamides on coronary resistance, different compounds were administered at a dose of 0.001 nM. The findings revealed that specific derivatives significantly reduced coronary resistance compared to controls (p = 0.05), indicating their potential therapeutic applications in cardiovascular diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar sulfonamides have been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

- Calcium Channel Modulation : Some studies suggest that certain sulfonamide derivatives may act as calcium channel blockers, which could explain their effects on vascular resistance and blood pressure .

- Interference with Nucleic Acid Synthesis : By disrupting folate synthesis pathways in bacteria, these compounds effectively inhibit bacterial growth.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be assessed to predict its behavior in biological systems.

| Parameter | Value |

|---|---|

| Molecular Weight | 403.64 g/mol |

| Solubility | Soluble in DMSO |

| Log P | 2.8 |

| Bioavailability | TBD |

Propiedades

IUPAC Name |

2,4-dichloro-5-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5O3S/c1-9-7-14(13(17)8-12(9)16)26(24,25)18-10-3-5-11(6-4-10)22-15(23)21(2)19-20-22/h3-8,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJABRXQHAAXZEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.